Butane, 1-methoxy-3-methyl-

CAS No.: 626-91-5

Cat. No.: VC2316988

Molecular Formula: C6H14O

Molecular Weight: 102.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626-91-5 |

|---|---|

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol |

| IUPAC Name | 1-methoxy-3-methylbutane |

| Standard InChI | InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | ZQAYBCWERYRAMF-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC |

| Canonical SMILES | CC(C)CCOC |

| Boiling Point | 91.0 °C |

Introduction

Identification and Nomenclature

Chemical Identity

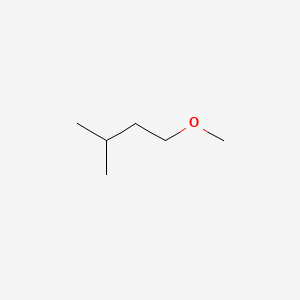

1-Methoxy-3-methylbutane is an organic compound classified as an ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . This compound is registered in chemical databases with the CAS Registry Number 626-91-5 . The structure consists of a methoxy group (-OCH3) attached to a branched butane chain with a methyl group at the 3-position .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial applications:

| Synonym | Reference |

|---|---|

| Methyl isoamyl ether | |

| Isopentyl methyl ether | |

| Ether, isopentyl methyl | |

| 4-Methoxy-2-methylbutane | |

| 1-Methoxy-isopentane | |

| (CH3)2CHCH2CH2OCH3 (chemical notation) |

Structural Identifiers

For computational chemistry and database searching, the following identifiers are used:

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |

| InChIKey | ZQAYBCWERYRAMF-UHFFFAOYSA-N | |

| SMILES | CC(C)CCOC | |

| PubChem CID | 136445 |

Physical Properties

General Physical Characteristics

At room temperature, 1-methoxy-3-methylbutane is a colorless liquid with an ether-like odor . It exhibits relatively low viscosity and moderate volatility, which contributes to its utility as a solvent .

Thermodynamic Properties

The compound's thermodynamic properties have been experimentally determined:

Solubility Characteristics

The compound exhibits differential solubility across various media:

-

Highly soluble in organic solvents including ethanol and diethyl ether

-

Limited solubility in water, which is typical for ethers with substantial hydrocarbon portions

Chemical Structure and Reactivity

Structural Properties

1-Methoxy-3-methylbutane features a linear chain with branching at the 3-position. The structure can be represented as follows:

-

A methoxy group (-OCH3) attached at position 1

-

A methyl group (-CH3) at position 3

-

Two methyl groups attached to the carbon at position 3, creating the branched structure

This arrangement gives the molecule its characteristic reactivity and physical properties.

Chemical Reactivity

As an ether, 1-methoxy-3-methylbutane exhibits chemical behaviors typical of this functional group:

-

Relatively inert under neutral conditions

-

Susceptible to cleavage under strong acidic conditions

-

Potential for peroxide formation when exposed to air and light over extended periods

-

Can participate in substitution reactions at the α-carbon position

Applications and Uses

Industrial Applications

The primary industrial applications of 1-methoxy-3-methylbutane include:

-

Solvent for various chemical reactions and processes

-

Component in certain paint and coating formulations

-

Intermediate in organic synthesis pathways

-

Potential use in extraction processes due to its selective solubility properties

Research Applications

In research settings, the compound finds utility in:

-

Serving as a model compound for studying ether reactivity

-

Providing a source of branched carbon chains in synthetic pathways

-

Acting as a reference standard in analytical chemistry

-

Functioning as a phase-transfer agent in certain reaction systems

Related Compounds

Structural Analogs

Several structurally related compounds appear in the scientific literature:

Comparative Properties

Comparison with 3-Methoxy-3-methyl-1-butanol (MMB) provides insight into the effect of hydroxylation:

Analytical Methods

Identification Techniques

Several analytical techniques are suitable for the identification and quantification of 1-methoxy-3-methylbutane:

-

Gas Chromatography (GC) with Flame Ionization Detection (FID)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features that aid in its identification:

-

Distinct methoxy proton signals in 1H NMR

-

Characteristic C-O-C stretching bands in IR spectroscopy

-

Molecular ion and fragmentation pattern in mass spectrometry

Research Findings and Future Directions

Recent Studies

Recent research involving 1-methoxy-3-methylbutane or structurally similar compounds has focused on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume